7-Methoxyquinazoline

Physical Chemistry Analytical Chemistry Pharmaceutical Intermediates

7-Methoxyquinazoline (CAS 10105-37-0) is the pharmacophorically-required scaffold for EGFR-TKI synthesis, including Gefitinib and next-generation dual-targeting inhibitors like TS-41. The 7-methoxy substitution pattern is critical; positional isomers are chemically distinct and cannot substitute. With defined melting point (87 °C) and pKa (3.60), it provides a reliable, reproducible starting point for hit-to-lead campaigns. Procure with confidence for your quinazoline-based drug discovery program.

Molecular Formula C9H8N2O
Molecular Weight 160.17 g/mol
CAS No. 10105-37-0
Cat. No. B158907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methoxyquinazoline
CAS10105-37-0
Synonyms7-Methoxyquinazoline
Molecular FormulaC9H8N2O
Molecular Weight160.17 g/mol
Structural Identifiers
SMILESCOC1=CC2=NC=NC=C2C=C1
InChIInChI=1S/C9H8N2O/c1-12-8-3-2-7-5-10-6-11-9(7)4-8/h2-6H,1H3
InChIKeyCHRMMMLUWHPZAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methoxyquinazoline (CAS 10105-37-0): Baseline Properties and Procurement Context


7-Methoxyquinazoline (CAS: 10105-37-0) is a heterocyclic aromatic compound of the quinazoline family, distinguished by a single methoxy group (-OCH₃) at the 7-position of the bicyclic quinazoline core . As a key synthetic intermediate, it serves as a foundational building block for numerous pharmacologically active compounds, particularly within the class of epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) [1]. Its primary utility lies not in direct biological application, but as a versatile precursor for generating structurally complex, bioactive molecules .

Why 7-Methoxyquinazoline Cannot Be Arbitrarily Replaced by Other Quinazoline Isomers


Substitution of 7-Methoxyquinazoline with its positional isomers (e.g., 6- or 8-methoxyquinazoline) or the unsubstituted quinazoline core is not scientifically valid due to significant differences in key physicochemical properties . While sharing identical molecular formulas (C9H8N2O), these isomers exhibit distinct melting points and pKa values that directly impact their behavior in synthetic workflows . Most critically, the specific 7-methoxy substitution pattern is a pharmacophoric requirement for generating downstream bioactive molecules, including approved EGFR-TKIs, a role that other isomers cannot fulfill [1]. Therefore, procurement decisions must be based on the precise substitution pattern and its associated property profile, as outlined in the evidence below.

7-Methoxyquinazoline: Quantified Differentiation Evidence Versus Closest Analogs


Melting Point Analysis Distinguishes 7-Methoxyquinazoline from Positional Isomers

The melting point of 7-Methoxyquinazoline is a distinguishing feature compared to its positional isomers. 7-Methoxyquinazoline exhibits a melting point of 87 °C . This contrasts with 6-Methoxyquinazoline (71-72 °C) and 8-Methoxyquinazoline (92 °C) . The unsubstituted quinazoline core has a substantially lower melting point of 48 °C .

Physical Chemistry Analytical Chemistry Pharmaceutical Intermediates

pKa Value Differentiates 7-Methoxyquinazoline from 6- and 8-Methoxy Isomers

The acid dissociation constant (pKa) is a critical parameter influencing solubility and reactivity. 7-Methoxyquinazoline has a predicted pKa of 3.60 . This is distinct from the 6-Methoxy isomer (pKa 3.23) and the 8-Methoxy isomer (pKa 3.26) [1].

Physical Chemistry Medicinal Chemistry Formulation

7-Methoxy Scaffold is Critical for Potent Dual EGFR/c-Met Kinase Inhibition in Derivative TS-41

Derivatives based on the 7-Methoxyquinazoline core demonstrate potent biological activity. Compound TS-41 (4-(2-fluorophenoxy)-7-methoxyquinazoline derivative) inhibited EGFRL858R with an IC50 of 68.1 nM and c-Met with an IC50 of 0.26 nM [1]. This dual inhibition profile is a direct consequence of the 7-methoxyquinazoline scaffold, which positions the key pharmacophores for optimal kinase binding.

Medicinal Chemistry Kinase Inhibition Non-Small Cell Lung Cancer

In Vivo Efficacy of 7-Methoxyquinazoline Derivative TS-41 Surpasses Afatinib in NSCLC Model

The in vivo potential of the 7-Methoxyquinazoline scaffold is highlighted by the derivative TS-41, which exhibited a tumor growth inhibition (TGI) rate of 55.3% in an A549-P-bearing allograft nude mouse model at a dose of 60 mg/kg [1]. This compares favorably to Afatinib, an approved EGFR-TKI, which achieved a TGI of 46.4% under the same conditions [1].

In Vivo Pharmacology Oncology Drug Development

Validated Application Scenarios for Procuring 7-Methoxyquinazoline


Synthesis of Gefitinib and Related EGFR Tyrosine Kinase Inhibitors

7-Methoxyquinazoline is a documented key synthetic intermediate for Gefitinib (Iressa), a first-line therapy for non-small cell lung cancer (NSCLC) . Its procurement is essential for research groups developing novel EGFR-TKIs or optimizing manufacturing processes for this class of drugs, as the 7-methoxy group is a required structural feature of the final active pharmaceutical ingredient [1].

Development of Dual EGFR/c-Met Inhibitors for Overcoming Drug Resistance

As demonstrated by the derivative TS-41, the 7-Methoxyquinazoline scaffold serves as an optimal starting point for designing next-generation, dual-targeting kinase inhibitors [2]. This is particularly relevant for addressing acquired resistance to first-line EGFR-TKIs, where c-Met amplification is a known driver. Procuring 7-Methoxyquinazoline enables the exploration of this promising chemical space [2].

Use as a Building Block in Diverse Medicinal Chemistry Programs

The unique physicochemical properties of 7-Methoxyquinazoline (e.g., a distinct melting point of 87 °C and pKa of 3.60) provide a defined and reliable starting point for the synthesis of chemical libraries . Its proven utility in generating potent kinase inhibitors makes it a high-value, privileged scaffold for hit-to-lead and lead optimization campaigns across multiple therapeutic areas [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Methoxyquinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.